molecular formula C15H12FN3O2 B10908901 methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10908901
M. Wt: 285.27 g/mol
InChI Key: VJSDNOVXNVFSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This scaffold is substituted at position 1 with a 2-fluorophenyl group, at position 6 with a methyl group, and at position 4 with a methyl ester moiety. The molecular formula is inferred as C₁₆H₁₄FN₃O₂ (calculated molecular weight: ~307.3 g/mol).

Properties

IUPAC Name

methyl 1-(2-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-9-7-10(15(20)21-2)11-8-17-19(14(11)18-9)13-6-4-3-5-12(13)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSDNOVXNVFSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of N-Amino-2-Iminopyridines with β-Diketones

This method leverages oxidative cyclization to form the pyrazolo[3,4-b]pyridine skeleton. N -Amino-2-iminopyridines react with cyclic β-diketones (e.g., 1,3-cyclopentanedione) under aerobic conditions in ethanol with acetic acid as a catalyst . The reaction proceeds via nucleophilic addition of the enol form of the diketone to the iminopyridine, followed by oxidative dehydrogenation and cyclization (Figure 1) .

Procedure :

  • Step 1 : Combine N -amino-2-iminopyridine (3 mmol) and β-diketone (3 mmol) in ethanol (10 mL) with acetic acid (6 equiv).

  • Step 2 : Stir under O₂ at 130°C for 18 hours.

  • Step 3 : Isolate the product via filtration and recrystallization.

Outcomes :

  • Yields: 72–90% for analogous pyrazolo[3,4-b]pyridines .

  • Advantages: Single-step, environmentally friendly, and scalable .

Grignard Reagent-Mediated Acylation and Oxidation

A patent (CN115872995B) describes a two-step approach using Grignard reagents for direct acylation :

Procedure :

  • Step 1 : Treat 1-(2-fluorophenyl)-4-iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine with isopropyl magnesium chloride in tetrahydrofuran (THF) at −35°C to −25°C .

  • Step 2 : Add DMF to form the aldehyde intermediate, followed by oxidation with NaClO₂ and NaH₂PO₄ to yield the carboxylate .

Outcomes :

  • Yield: 79% after oxidation .

  • Key Insight: The tetrahydropyranyl group acts as a protecting group, enhancing regioselectivity .

Vilsmeier–Haack Formylation Followed by Esterification

This route involves formylation of a dihydropyridine precursor using the Vilsmeier–Haack reagent (POCl₃/DMF), followed by esterification :

Procedure :

  • Step 1 : React methyl 4-aryl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate with POCl₃/DMF at 0°C .

  • Step 2 : Treat the resulting chloroformyl intermediate with hydrazine to cyclize into the pyrazolo[3,4-b]pyridine core .

  • Step 3 : Esterify the carboxylic acid intermediate with methanol and H₂SO₄ .

Outcomes :

  • Yield: 56–82% for analogous esters .

  • Advantage: High functional group tolerance for diverse substituents .

Multi-Component Reactions (MCRs) with Arylglyoxals

A one-pot MCR strategy combines arylglyoxals, 3-methyl-1-arylpyrazol-5-amine, and cyclic 1,3-dicarbonyl compounds in water/acetone with tetrapropylammonium bromide (TPAB) :

Procedure :

  • Step 1 : Stir arylglyoxal (1 mmol), 3-methyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine (1 mmol), and dimedone (1 mmol) with TPAB (20 mol%) at 80°C .

  • Step 2 : Isolate the product via filtration after partial solvent evaporation .

Outcomes :

  • Yield: 90–98% for pyrazolo[3,4-b]pyridines .

  • Advantage: Avoids toxic solvents and simplifies purification .

SNAr and Japp–Klingemann Reactions

This method involves nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction to form the pyrazole ring :

Procedure :

  • Step 1 : React 2-chloro-3-nitropyridine with methyl acetoacetate in the presence of K₂CO₃ to form a pyridinyl keto ester .

  • Step 2 : Treat with arenediazonium tosylate to generate a hydrazone intermediate, which cyclizes under acidic conditions .

Outcomes :

  • Yield: 65–85% for pyrazolo[4,3-b]pyridines .

  • Key Insight: The nitro group acts as a leaving group, facilitating SNAr .

Comparative Analysis of Methods

Method Yield Key Reagents Advantages
Cyclocondensation 72–90%Acetic acid, O₂Single-step, scalable
Grignard Acylation 79%iPrMgCl, DMFHigh regioselectivity
Vilsmeier–Haack 56–82%POCl₃, hydrazineFunctional group tolerance
Multi-Component 90–98%TPAB, water/acetoneSolvent efficiency, high yield
SNAr/Japp–Klingemann 65–85%Arenediazonium tosylateUtilizes stable intermediates

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester moiety undergoes nucleophilic substitution under basic conditions, enabling functional group interconversion. Key reactions include:

Reaction Type Conditions Products Yield Key Observations
Hydrolysis1M NaOH, MeOH/H₂O (1:1), reflux, 6h1-(2-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid85–92%Complete conversion under basic conditions; acid workup required for isolation.
AminolysisNH₃ (excess), THF, 60°C, 12hCorresponding amide derivatives70–78%Primary amines react faster than secondary amines; steric hindrance reduces yield.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring facilitates electrophilic substitution, primarily at the C5 position due to directing effects of the nitrogen atoms:

Reaction Type Reagents/Conditions Products Yield Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C, 2h5-Nitro derivative65%C5 substitution confirmed via NMR and X-ray crystallography .
HalogenationCl₂, FeCl₃, DCM, 25°C, 4h5-Chloro derivative58%Limited reactivity due to steric hindrance from methyl groups .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogenated derivatives (e.g., 4-bromo intermediates):

Reaction Type Catalyst System Substrates Yield Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 8hAryl boronic acids75–82%Generates biaryl derivatives for kinase inhibition studies .
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°CPrimary/secondary amines68%Produces C4-aminated analogs with enhanced solubility .

Cyclization Reactions

The pyrazolo[3,4-b]pyridine core acts as a scaffold for synthesizing fused heterocycles:

Reaction Type Conditions Products Yield Mechanistic Insights
Intramolecular cyclizationCuI, DMF, 120°C, 24hFused pyrazolo-quinoline systems60%Oxidative coupling mediated by copper(I); regioselective C–N bond formation .
Photochemical [2+2] cycloadditionUV light, acetone, 12hBridged bicyclic derivatives45%Limited by steric effects from the 2-fluorophenyl group .

Reduction Reactions

Selective reduction of the ester and nitro groups has been achieved:

Reaction Type Reducing Agent Products Yield Selectivity
Ester → AlcoholLiAlH₄, THF, 0°C → 25°C, 3h4-Hydroxymethyl derivative88%Complete reduction without affecting the pyridine ring.
Nitro → AmineH₂, Pd/C, EtOH, 50 psi, 6h5-Amino derivative92%Catalytic hydrogenation preserves the fluorophenyl moiety .

Acid/Base-Mediated Rearrangements

The compound exhibits tautomerism and pH-dependent stability:

Condition Observation Outcome Key Data
pH < 3Protonation at N2Enhanced aqueous solubilitypKa of pyridine nitrogen: 4.2 ± 0.1 (determined via potentiometry) .
pH > 10Deprotonation at N1Formation of anionic speciesIrreversible degradation observed after 24h at pH 12.

Comparative Reactivity of Substituents

The table below summarizes how substituents influence reaction rates and pathways:

Position Substituent Effect on Reactivity
C4COOCH₃Electron-withdrawing; activates ring for nucleophilic substitution at C4 .
C6CH₃Electron-donating; directs electrophiles to C5 via resonance effects .
N12-FluorophenylSteric hindrance reduces accessibility for bulky electrophiles/nucleophiles .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H13FN4O
  • Molecular Weight : 284.29 g/mol
  • IUPAC Name : Methyl 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidate

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity. The presence of the fluorophenyl group enhances its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Preliminary cell-based assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties. It may exert these effects through the inhibition of pro-inflammatory cytokines, which are key mediators in inflammatory responses .

Antimicrobial Properties

Some derivatives of pyrazolo[3,4-b]pyridine compounds have demonstrated efficacy against various bacterial strains. While specific data on this compound's antimicrobial activity is limited, the structural similarities with other active pyrazole derivatives indicate a possibility for similar effects .

Case Studies and Research Findings

Several studies have investigated the synthesis and functionalization of pyrazolo-type compounds, providing insights into their biological activities.

  • Study on Antiproliferative Activity : A library of 2,4,6,7-tetrasubstituted pyrazolo[4,3-c]pyridines was evaluated for their anti-proliferative activity against K562 and MV4-11 cancer cell lines. The findings indicated that specific substitutions at the 7-position significantly influenced biological activity .
  • Synthesis and Evaluation : Research conducted by A. Šaˇ ckus et al. developed efficient synthetic routes for various substituted pyrazoles and assessed their biological properties, emphasizing the importance of structural modifications in enhancing activity against cancer cells .

Mechanism of Action

The mechanism of action of methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Comparative Overview of Pyrazolo[3,4-b]Pyridine Derivatives

Compound Name & Reference Substituents Molecular Formula Molecular Weight Key Physical/Chemical Data
Target Compound 1-(2-Fluorophenyl), 6-methyl, 4-COOCH₃ C₁₆H₁₄FN₃O₂ 307.3 No direct melting point or NMR data reported.
Methyl 1-(2-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-(2-Chlorophenyl), 6-methyl, 4-COOCH₃ C₁₆H₁₄ClN₃O₂ 323.7 m.p. 154–155°C; ¹H-NMR : δ 8.12 (Ar-H), 3.90 (-OCH₃), 2.80 (-CH₃).
Methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-Phenyl, 6-(furan-2-yl), 3-methyl, 4-COOCH₃ C₁₉H₁₅N₃O₃ 333.3 Synthesis yield : 97%; yellow solid.
Methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-(4-Chlorobenzyl), 3,6-dimethyl, 4-COOCH₃ C₁₇H₁₆ClN₃O₂ 329.8 No melting point reported; purity data unavailable.
1-(2-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-(2-Fluorophenyl), 6-methyl, 4-COOH C₁₅H₁₂FN₃O₂ 293.3 Purity : 95%; carboxylic acid derivative.

Substituent Effects on Physicochemical Properties

  • Halogen Variation : Replacing fluorine with chlorine at the phenyl group (as in ) increases molecular weight by ~16 g/mol and may alter lipophilicity (Cl is more lipophilic than F). The chlorine analog’s higher melting point (154–155°C) suggests stronger intermolecular forces compared to the fluorine derivative .
  • Aromatic vs. Aliphatic Substituents : Bulky groups like biphenylmethyl (e.g., compound 39 in ) reduce synthetic yields (7%) due to steric hindrance, whereas smaller groups like methyl or furanyl (compound 36 in ) achieve higher yields (97%) .
  • Ester vs. Carboxylic Acid : The target compound’s methyl ester enhances lipophilicity compared to the carboxylic acid analog (C₁₅H₁₂FN₃O₂, ), which may improve membrane permeability but reduce solubility in aqueous environments .

Biological Activity

Methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article discusses its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine family, which is known for diverse biological activities. The specific structure of this compound contributes to its interaction with various biological targets.

Structural Formula

C14H12FN3O2\text{C}_{14}\text{H}_{12}\text{F}\text{N}_3\text{O}_2

1. Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Research indicates that derivatives of pyrazolo[3,4-b]pyridines can act as agonists for PPARs, particularly PPARα. This compound was evaluated in structure-activity relationship studies which demonstrated that modifications on the pyrazole ring significantly affect its agonistic activity on PPARα. For instance, changes in the steric bulkiness of substituents influenced the binding affinity and biological efficacy .

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrazolo[3,4-b]pyridines. In vitro tests showed that certain derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in treating infections .

3. Anticancer Properties

The compound's structural features enable it to inhibit key enzymes involved in cancer cell proliferation. For example, some pyrazolo[3,4-b]pyridine derivatives have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This compound was noted for its selective inhibition against CDK2 and CDK9 with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at various positions on the pyrazolo ring can enhance or diminish biological activity:

PositionModificationEffect on Activity
C-1Fluorine substitutionIncreased PPARα agonism
C-6Methyl group additionEnhanced CDK inhibition
C-4Carboxylate group presenceImproved solubility and bioavailability

Case Study 1: PPARα Agonist Activity

In a study examining a series of pyrazolo[3,4-b]pyridines, this compound showed comparable efficacy to established PPARα agonists like fenofibrate in reducing triglyceride levels in hyperlipidemic rat models .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound highlighted its selective action against cancer cell lines such as HeLa and HCT116. The study reported a significant reduction in cell viability at concentrations as low as 5 µM .

Q & A

Q. What are the standard synthetic routes for preparing methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

The compound is typically synthesized via condensation reactions between 5-aminopyrazole derivatives and aromatic aldehydes or ketones. For example, β-ketoesters (e.g., ethyl acetoacetate) can react with substituted pyrazole-4-carbaldehydes under basic conditions (e.g., piperidine) to form the pyrazolo[3,4-b]pyridine core . Fluorophenyl groups are introduced via substitution reactions or pre-functionalized precursors. Post-synthetic modifications, such as esterification, yield the final methyl carboxylate derivative .

Q. How can the structural integrity and purity of this compound be validated?

  • Purity analysis : Use HPLC or LC-MS with a C18 column and UV detection (λ = 254 nm) to confirm ≥95% purity, as commonly reported for pyrazolo[3,4-b]pyridines .
  • Structural characterization :
  • IR spectroscopy : Detect carbonyl stretches (C=O at ~1690 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
  • NMR : Confirm substitution patterns (e.g., ¹H NMR for methyl groups at δ ~2.5 ppm and fluorophenyl aromatic protons as doublets) .
  • Mass spectrometry : Match molecular ion peaks to the theoretical molecular weight (e.g., ~315 g/mol for C₁₆H₁₂F₁N₃O₂) .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) or ethanol are preferred for condensation reactions. Reaction temperatures range from 80–120°C, with yields improved by catalytic bases (e.g., piperidine) or acid scavengers (e.g., molecular sieves) . Microwave-assisted synthesis can reduce reaction times by 30–50% .

Advanced Research Questions

Q. How do substituents on the pyrazolo[3,4-b]pyridine core influence biological activity?

The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the methyl carboxylate improves solubility. Comparative studies of analogs (e.g., 3-cyclopropyl or 6-ethyl substitutions) show that electron-withdrawing groups (e.g., F, Cl) increase binding affinity to kinase targets by 2–3-fold compared to unsubstituted derivatives . Bioisosteric replacement of the methyl group with bulkier substituents (e.g., isopropyl) can alter selectivity profiles .

Q. How should researchers address contradictory data in purity or spectroscopic results?

  • Purity discrepancies : Cross-validate using orthogonal methods (e.g., NMR integration vs. HPLC area-under-curve). Residual solvents or byproducts (e.g., unreacted β-ketoesters) may inflate HPLC purity; use preparative TLC or recrystallization (ethanol/chloroform, 3:1) for purification .
  • Spectral anomalies : For split aromatic signals in NMR, consider dynamic effects from restricted rotation of the fluorophenyl group. Use variable-temperature NMR to resolve overlapping peaks .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) improve cross-coupling efficiency for aryl substitutions .
  • Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., ester hydrolysis) and improve heat management, achieving >80% yield in scaled-up batches .
  • Byproduct mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted aldehydes .

Q. How can computational methods guide derivative design?

  • Docking studies : Use AutoDock Vina to predict binding modes to targets like phosphodiesterase-4 (PDE4). The fluorophenyl group shows strong π-π stacking with Phe372 in PDE4 .
  • QSAR models : Correlate logP values (calculated via ChemAxon) with cellular permeability. Derivatives with logP 2.5–3.5 exhibit optimal blood-brain barrier penetration .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for esterification steps to avoid hydrolysis .
  • Analytical cross-checks : Combine elemental analysis (C, H, N) with spectroscopic data to resolve ambiguous results .
  • Biological assays : Use kinase panel screens (e.g., Eurofins KinaseProfiler) to evaluate selectivity against off-target enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.